Dieckol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

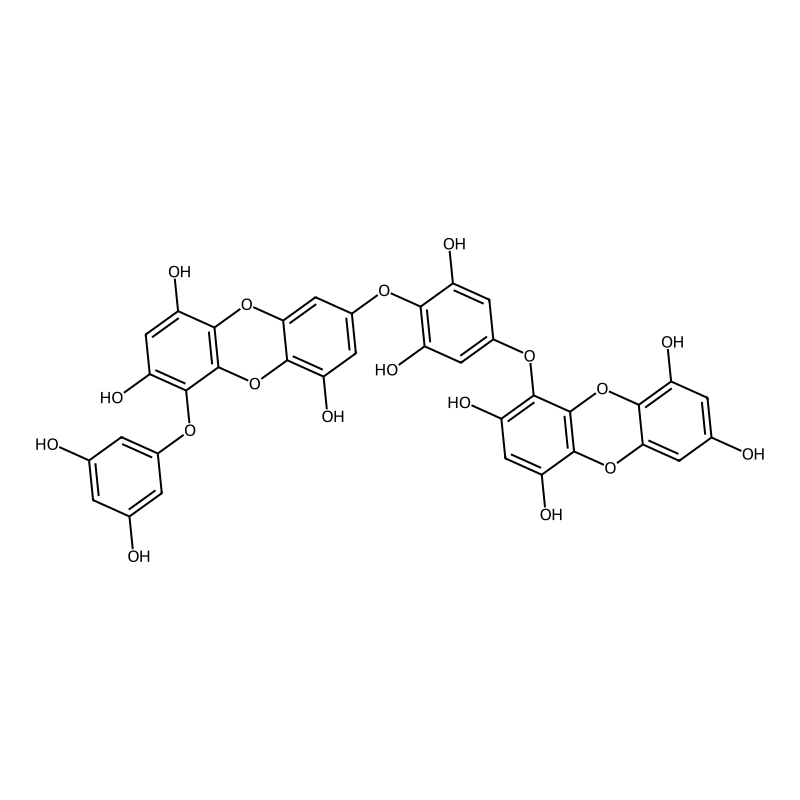

Dieckol is a phlorotannin compound predominantly extracted from the edible brown algae Ecklonia cava. It has a complex chemical structure characterized by the formula C₃₆H₂₂O₁₈ and a molecular weight of 742.52 g/mol. Dieckol appears as a white to faint yellow solid and is stable for up to two years under appropriate storage conditions . This compound has gained significant attention due to its diverse biological activities and potential therapeutic applications.

Anti-oxidant and Anti-inflammatory Properties

Dieckol exhibits potent antioxidant and anti-inflammatory activities, making it a potential candidate for managing conditions associated with oxidative stress and inflammation. Studies have shown its ability to:

- Reduce free radical generation: Dieckol scavenges free radicals, preventing cellular damage linked to various diseases .

- Suppress inflammatory responses: Dieckol downregulates the expression of inflammatory mediators, potentially offering benefits in inflammatory conditions .

Neuroprotective Potential

Research suggests that Dieckol might possess neuroprotective properties, potentially aiding in preventing or managing neurodegenerative diseases. Studies have demonstrated its ability to:

- Protect against neurotoxicity: Dieckol safeguards neurons from damage induced by glutamate, a neurotransmitter involved in neurodegeneration .

- Improve cognitive function: Dieckol administration in animal models has shown improvements in memory and learning, suggesting potential benefits for cognitive decline .

Anti-cancer Properties

Dieckol's anti-cancer properties have been explored in various in vitro and in vivo studies. It has been shown to:

- Induce cancer cell death: Dieckol triggers apoptosis (programmed cell death) in various cancer cell lines .

- Suppress tumor growth and metastasis: Studies suggest Dieckol might inhibit tumor growth and metastasis, potentially hindering cancer progression .

Other Potential Applications

Apart from the aforementioned, Dieckol is being investigated for its potential applications in:

- Diabetes management: Studies suggest Dieckol might improve insulin sensitivity and glycemic control .

- Anti-viral activity: Research indicates potential anti-viral activity against viruses like SARS-CoV-2, although further studies are needed .

- Sleep improvement: Dieckol has been shown to enhance sleep duration in animal models, suggesting potential benefits for sleep disorders .

Dieckol exhibits various chemical properties that facilitate its biological activity. It can participate in redox reactions due to its multiple hydroxyl groups, allowing it to act as an antioxidant. The compound has been shown to interact with enzymes, notably inhibiting the SARS-CoV 3CL protease, which is crucial for viral replication . The inhibitory mechanism involves strong hydrogen bonding with the catalytic dyad of the enzyme, demonstrating dieckol's potential as a therapeutic agent against viral infections.

Dieckol has been extensively studied for its biological effects, including:

- Antioxidant Activity: It scavenges free radicals, reducing oxidative stress in cells.

- Anti-inflammatory Effects: Dieckol inhibits the expression of pro-inflammatory cytokines and enzymes, such as nitric oxide synthase and cyclooxygenase-2, thereby modulating inflammatory responses .

- Anticancer Properties: Research indicates that dieckol induces apoptosis in various cancer cell lines by inhibiting key signaling pathways such as PI3K/AKT/mTOR .

- Metabolic Regulation: It has been shown to suppress lipid accumulation in adipocytes and enhance insulin sensitivity, making it a candidate for managing metabolic disorders like diabetes .

Dieckol is primarily extracted from Ecklonia cava using various methods:

- Solvent Extraction: Ethanol is identified as one of the most effective solvents for dieckol extraction. Optimal conditions include a concentration of 62.6 vol% ethanol at 54.2°C for approximately 13.2 minutes, yielding significant quantities of dieckol .

- Supercritical Fluid Extraction: This method utilizes supercritical carbon dioxide to extract dieckol while preserving its bioactivity and purity.

- Enzymatic Extraction: Enzymes can be employed to enhance the release of dieckol from algal biomass, improving yield compared to traditional methods.

Dieckol's unique properties allow for various applications:

- Pharmaceuticals: Its antiviral and anticancer activities make it a candidate for drug development.

- Nutraceuticals: As a natural antioxidant, dieckol can be incorporated into dietary supplements aimed at enhancing health.

- Cosmetics: Due to its anti-inflammatory properties, it is also explored in skincare products for its potential to reduce skin irritation and aging signs.

Research on dieckol's interactions with biological systems is extensive:

- Enzyme Inhibition: Studies show that dieckol effectively inhibits SARS-CoV 3CL protease, showcasing its potential in antiviral therapies .

- Protein Interactions: Molecular docking studies reveal dieckol's binding affinity towards receptors involved in inflammatory processes, suggesting mechanisms through which it exerts its anti-inflammatory effects .

Dieckol shares structural similarities with other phlorotannins found in brown algae. Here are some comparable compounds:

| Compound | Source | Unique Features |

|---|---|---|

| Eckol | Ecklonia cava | Exhibits moderate antiviral activity but less potent than dieckol. |

| 8,8-Bieckol | Eisenia bicyclis | Similar structure but shows different biological activities and lower efficacy against SARS-CoV protease. |

| Phloroglucinol | Various algae | Lacks the complex structure of dieckol but displays antioxidant properties. |

Dieckol's unique feature lies in its dual eckol units linked through a diphenyl ether bond, which enhances its biological activity compared to other phlorotannins .

The biosynthesis of dieckol follows the general phlorotannin biosynthetic pathway through the acetate-malonate pathway [3] [4]. Phlorotannins are produced exclusively by brown algae and represent a unique class of polyphenolic compounds not found in terrestrial plants [2] [5]. The pathway begins with the condensation of acetate and malonate units, specifically utilizing malonyl-CoA as the primary substrate [3] [6].

The initial steps involve the sequential condensation of malonyl-CoA units to form polyketide intermediates. These linear polyketide chains undergo cyclization and tautomerization processes to form the fundamental phloroglucinol (1,3,5-trihydroxybenzene) monomer units [6] [4]. Unlike terrestrial plant phenolic compounds that are derived from the shikimate or phenylpropanoid pathways, phlorotannins exclusively utilize this acetate-malonate route, making their biosynthesis biochemically distinct [3] [6].

The pathway proceeds through multiple enzymatic steps that transform simple acetate and malonate precursors into increasingly complex polyphenolic structures. The process involves both intramolecular cyclization reactions that establish the aromatic ring systems and intermolecular coupling reactions that link individual phloroglucinol units together [7] [8]. These reactions are facilitated by specific enzymes and are sensitive to various environmental conditions that can modulate the final product composition [3] [9].

Role of Type III Polyketide Synthase (PKS1)

Type III Polyketide Synthase 1 (PKS1) plays a central and crucial role in dieckol biosynthesis as the enzyme responsible for the initial formation of phloroglucinol monomers from malonyl-CoA [6] [8]. This enzyme has been identified and characterized in the brown alga Ectocarpus siliculosus, where it catalyzes the major step in phlorotannin monomer biosynthesis [6] [10].

PKS1 functions as a homodimer with a molecular weight of approximately 40 kilodaltons and exhibits remarkable substrate specificity [6] [8]. The enzyme utilizes malonyl-CoA as both starter and extender units, catalyzing the condensation of three malonyl-CoA molecules to form a triketide intermediate [6]. This intermediate subsequently undergoes cyclization and tautomerization to yield phloroglucinol, the fundamental building block of all phlorotannins including dieckol [6] [10].

Structural analysis of PKS1 has revealed a crystal structure at 2.85 Å resolution, showing three key amino acid residues that comprise a catalytic triad [6] [8]. The enzyme contains two distinct pockets for initiation and elongation of the product, along with a long tunnel that can accommodate long-chain fatty acyl substrates [6]. This structural organization allows PKS1 to discriminate between fatty acyl substrates differing by only two carbon atoms, demonstrating its remarkable specificity [6] [8].

The expression of PKS1 is directly correlated with phloroglucinol content in brown algae [6] [8]. Studies have shown that freshwater strains of Ectocarpus exhibit low PKS1 expression and correspondingly low phloroglucinol levels compared to marine strains [6]. However, when freshwater strains are transferred to seawater, both PKS1 expression and phloroglucinol production increase dramatically, indicating the enzyme's role in salinity adaptation [6] [10].

Phloroglucinol Polymerization Mechanisms

The polymerization of phloroglucinol monomers into complex structures like dieckol involves sophisticated oxidative coupling mechanisms that create diverse linkage patterns between individual units [7] [4]. These polymerization processes are primarily mediated by oxidative enzymes that facilitate the formation of carbon-carbon and carbon-oxygen bonds between phloroglucinol units [3] [7].

The polymerization mechanisms involve multiple types of coupling reactions that generate different classes of phlorotannins based on their linkage patterns [4] [5]. Ether linkages create fuhalols and phlorethols, while phenyl linkages produce fucols [4] [5]. More complex structures like fucophlorethols contain both ether and phenyl linkages, and eckols are characterized by dibenzodioxin linkages [4] [5]. Dieckol specifically belongs to the eckol class and represents a hexameric compound formed through multiple coupling reactions [11] [12].

Vanadium bromoperoxidase (vBPO) plays a critical role in these polymerization processes by catalyzing oxidative coupling reactions [3] [7]. This enzyme utilizes hydrogen peroxide to generate reactive intermediates that facilitate the formation of intermolecular bonds between phloroglucinol units [3] [13]. The oxidative coupling process is pH-dependent and involves proton-coupled electron transfer (PCET) mechanisms at lower pH values and sequential proton-loss electron transfer (SPLET) mechanisms at higher pH values [7].

The polymerization process occurs in specialized cellular compartments called physodes, which are small vesicles that sequester soluble phlorotannins before their incorporation into cell wall structures [4] [9]. Within physodes, phloroglucinol monomers undergo controlled polymerization reactions that are regulated by local pH conditions, enzyme availability, and substrate concentrations [4] [9]. The resulting polymers can then be secreted into the extracellular environment where they participate in cell wall formation and structural organization [4] [9].

Environmental Factors Affecting Biosynthesis

Environmental conditions significantly influence dieckol biosynthesis through multiple mechanisms that affect both enzyme expression and metabolic pathway regulation [9] [14]. Light intensity and quality represent major environmental drivers of phlorotannin production, with increased light exposure leading to enhanced biosynthesis of these protective compounds [9] [15].

Ultraviolet radiation serves as a particularly strong inducer of phlorotannin biosynthesis, triggering rapid increases in compound production within hours of exposure [9] [15]. The mechanism involves the activation of antioxidant defense systems that utilize phlorotannins as reactive oxygen species scavengers [9] [15]. Studies have demonstrated that brown algae exposed to UV radiation exhibit significant upregulation of genes involved in phlorotannin biosynthesis, including the pksIII gene encoding phloroglucinol synthase [3] [15].

Salinity represents another critical environmental factor affecting dieckol biosynthesis, with positive correlations observed between seawater salinity and phlorotannin content [9] [14]. Research has shown that phlorotannin concentrations in Fucus vesiculosus vary between 72.4 and 158.1 milligrams phloroglucinol equivalents per gram dry weight depending on the salinity of sampling locations [14]. Decreased salinity leads to increased exudation of phlorotannins into surrounding water, resulting in reduced tissue concentrations [14].

Temperature effects on dieckol biosynthesis follow an optimal range pattern, with moderate temperatures supporting maximum enzyme activity and compound production [9] [16]. Extreme temperatures can denature biosynthetic enzymes and reduce overall phlorotannin yields [16]. Seasonal variations in phlorotannin content often reflect temperature-dependent changes in metabolic activity, with maximum concentrations typically observed during summer months when temperatures are optimal for enzymatic processes [14] [16].

Nutrient availability, particularly nitrogen and phosphorus concentrations, inversely affects phlorotannin biosynthesis through resource allocation mechanisms [9] [17]. High nutrient conditions promote growth-related processes at the expense of secondary metabolite production, leading to reduced phlorotannin concentrations [9] [17]. This relationship reflects the carbon-nutrient balance hypothesis, where limited nutrients shift metabolic resources toward defensive compounds like phlorotannins [17].

Mechanical stress and herbivory pressure represent biotic factors that strongly induce dieckol biosynthesis as part of defensive responses [9] [18]. Grazing damage triggers rapid increases in phlorotannin production, with synthesis rates dramatically elevated relative to undamaged controls [18]. The response involves both local wound reactions and systemic signaling that activates biosynthetic pathways throughout the organism [3] [18].

Genetic Regulation of Dieckol Production

The genetic regulation of dieckol production involves a complex network of genes and regulatory elements that respond to environmental stimuli and developmental cues [3] [15]. The pksIII gene, encoding the type III polyketide synthase responsible for phloroglucinol synthesis, serves as a central regulatory target whose expression directly correlates with phlorotannin production levels [3] [6].

Transcriptional regulation of the pksIII gene occurs through stimulus-dependent mechanisms that respond to various stress conditions [3] [15]. Under grazing pressure, pksIII expression increases significantly after 24 and 72 hours, indicating delayed but sustained activation of the biosynthetic pathway [3]. This temporal pattern suggests the involvement of signal transduction cascades that amplify initial stress signals into sustained transcriptional responses [3].

The vanadium bromoperoxidase (vbpo) gene represents another key regulatory component that controls oxidative coupling reactions essential for phlorotannin polymerization [3] [15]. Expression of vbpo is upregulated under grazing conditions after 6 hours, indicating its role in early stress responses [3]. The enzyme encoded by this gene facilitates the cross-linking and condensation of phloroglucinol units into complex structures like dieckol [3] [15].

Aryl sulfotransferase (ast6) gene expression provides additional regulatory control over phlorotannin metabolism through potential sulfation modifications [3] [15]. The ast6 gene shows overexpression under stress conditions after 24 hours, suggesting its involvement in late-stage modifications of phlorotannin compounds [3]. Sulfation may affect the biological activity and stability of phlorotannins, providing another layer of regulatory control [3].

Cytochrome P450 (cyp450) gene expression exhibits complex temporal patterns during stress responses, with upregulation at 12 hours followed by downregulation after 72 hours [3]. This biphasic response pattern suggests that cytochrome P450 enzymes play roles in both the activation and resolution phases of stress-induced phlorotannin biosynthesis [3].

Heat shock protein 70 (hsp70) gene expression serves as a general stress response marker that accompanies phlorotannin induction [3] [15]. Significant overexpression of hsp70 occurs after 12 and 24 hours of stress exposure, indicating the activation of cellular protection mechanisms that support sustained biosynthetic activity [15].